molecular formula C8H11N3O2 B1489271 2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1216034-55-7

2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1489271
CAS No.: 1216034-55-7
M. Wt: 181.19 g/mol
InChI Key: KMGFYNQFKQTLPA-UHFFFAOYSA-N
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Description

2-(4-Formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a chemical compound characterized by its pyrazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-formyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction can be carried out using a variety of reagents and solvents, often requiring heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 2-(4-formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetamide

  • 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid

Uniqueness: 2-(4-Formyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(4-formylpyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)8(13)5-11-4-7(6-12)3-9-11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFYNQFKQTLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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